Butan-2-yl 2-propylpentanoate

Description

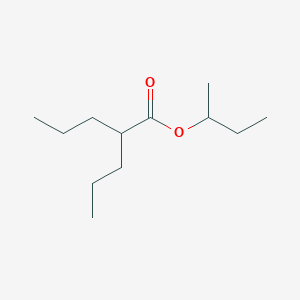

Butan-2-yl 2-propylpentanoate is a branched ester characterized by a butan-2-yl (sec-butyl) alcohol moiety esterified with 2-propylpentanoic acid. Such esters are frequently studied for their biological activity, particularly as pheromones or attractants in Lepidoptera species ().

Properties

CAS No. |

112229-61-5 |

|---|---|

Molecular Formula |

C12H24O2 |

Molecular Weight |

200.32 g/mol |

IUPAC Name |

butan-2-yl 2-propylpentanoate |

InChI |

InChI=1S/C12H24O2/c1-5-8-11(9-6-2)12(13)14-10(4)7-3/h10-11H,5-9H2,1-4H3 |

InChI Key |

XWDWKRUCMDDLOI-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC)C(=O)OC(C)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butan-2-yl 2-propylpentanoate typically involves the esterification of butan-2-ol with 2-propylpentanoic acid. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction can be represented as:

Butan-2-ol+2-propylpentanoic acid→Butan-2-yl 2-propylpentanoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl 2-propylpentanoate, like other esters, can undergo several types of chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back into butan-2-ol and 2-propylpentanoic acid in the presence of water and an acid or base catalyst.

Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed

Hydrolysis: Butan-2-ol and 2-propylpentanoic acid.

Reduction: Butan-2-ol and the corresponding alcohol from the acid part.

Transesterification: A different ester and the corresponding alcohol.

Scientific Research Applications

Butan-2-yl 2-propylpentanoate has various applications in scientific research, including:

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.

Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of Butan-2-yl 2-propylpentanoate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, enzymes that catalyze the hydrolysis of esters, resulting in the formation of butan-2-ol and 2-propylpentanoic acid. These products can then participate in various metabolic pathways.

Comparison with Similar Compounds

Methyl Butanoate (C₅H₁₀O₂)

- Structure: Simpler ester with a methyl group attached to butanoic acid.

- Physical Properties: Lower molecular weight (102.13 g/mol) compared to Butan-2-yl 2-propylpentanoate (estimated higher MW due to branching). This results in higher volatility and lower boiling point.

- Applications : Primarily used as a flavoring agent or solvent.

- Safety: Limited toxicological data available; requires cautious handling ().

Data Table 1: Methyl Butanoate vs. This compound

(2S)-Butan-2-yl (Z)-Dodec-5-enoate (EFETOV-S-S-5)

- Structure: Features a chiral butan-2-yl group and a unsaturated Z-configured dodec-5-enoate chain.

- Synthesis: Prepared via reaction of (2S)-butan-2-ol with (Z)-dodec-5-enoyl chloride in anhydrous benzene, yielding 85% purity ().

- Biological Activity : Acts as a sex attractant for Adscita geryon moths, demonstrating enantiomer-specific efficacy ().

- Key Difference: The unsaturated chain and stereochemistry (S-configuration) are critical for species-specific pheromone activity, unlike the saturated 2-propylpentanoate chain in this compound.

Data Table 2: Enantiomeric Esters Comparison

| Property | EFETOV-S-S-5 | This compound |

|---|---|---|

| Chain Structure | Unsaturated (Z-config) | Saturated, branched |

| Enantiomeric Activity | S-configuration active | Chirality impact not studied |

| Target Species | Adscita geryon | Unknown (hypothesized similar) |

Phenyl Propyl Butanoate (CAS 80866-83-7)

- Structure: Contains a phenylpropyl group esterified with butanoic acid.

- Physical Properties: Higher aromaticity increases lipophilicity compared to aliphatic this compound.

- Applications : Used in fragrances due to its stable aromatic profile ().

- Key Difference : The phenyl group introduces π-π interactions, altering receptor-binding kinetics in biological systems.

Regulatory and Environmental Considerations

- Methyl Butanoate: Disposal must comply with international regulations (P501, ).

- This compound: Requires evaluation under frameworks like REACH, given structural similarities to regulated polymers ().

Research Findings and Implications

- Stereochemistry Sensitivity : Enantiomers like EFETOV-S-S-5 and EFETOV-S-5 exhibit divergent biological activities, emphasizing the need for chiral synthesis in pheromone research ().

- Chain Length and Saturation: Unsaturated esters (e.g., dodec-5-enoate) show species-specific attraction, while saturated analogs (e.g., hexadec-9-enoate) may lack efficacy ().

- Industrial Relevance: Branched esters like this compound could serve as intermediates in fragrance or agrochemical industries, pending toxicity studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.